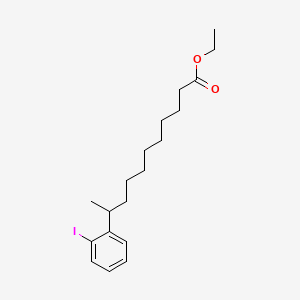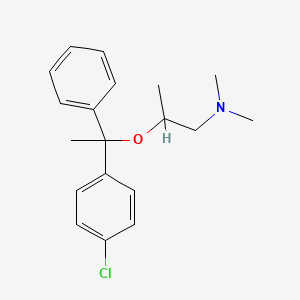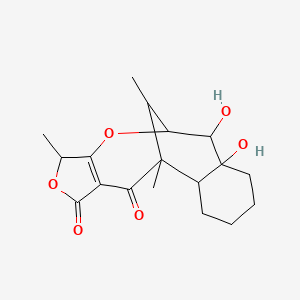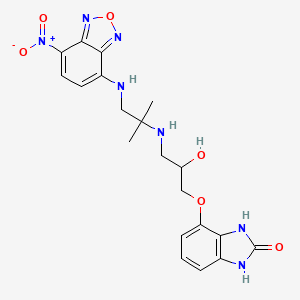
8-Hidroxicíclico AMP
Descripción general
Descripción
7,8-DIHYDRO-8-OXOADENOSINE-3, also known as 7,8-DIHYDRO-8-OXOADENOSINE-3, is a useful research compound. Its molecular formula is C10H12N5O7P and its molecular weight is 345.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,8-DIHYDRO-8-OXOADENOSINE-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-DIHYDRO-8-OXOADENOSINE-3 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Señalización Celular y Fisiología
8-Hidroxicíclico AMP juega un papel crucial en las vías de señalización celular. Actúa como un segundo mensajero involucrado en la regulación de diversos procesos fisiológicos. Por ejemplo, participa en la activación de la proteína quinasa A (PKA), que a su vez fosforila múltiples proteínas diana, lo que lleva a diversas respuestas celulares .
Investigación en Neurociencia
En neurociencia, el this compound se utiliza para estudiar la plasticidad neuronal y la formación de la memoria. Modula la señalización neuronal y se ha implicado en la potenciación a largo plazo (LTP) de las sinapsis, un proceso que subyace al aprendizaje y la memoria .
Investigación sobre el Cáncer
Los investigadores utilizan el this compound para investigar sus posibles propiedades anticancerígenas. Se sabe que induce la apoptosis en ciertas líneas celulares cancerosas, lo que lo convierte en un compuesto de interés para el desarrollo de nuevas terapias contra el cáncer .
Biología Vegetal
Este compuesto es significativo en la investigación de la biología vegetal, particularmente en la comprensión de cómo las plantas responden a los factores estresantes ambientales. Está involucrado en las vías de señalización que ayudan a las plantas a adaptarse a los estreses abióticos como la sequía, la salinidad y los extremos de temperatura .
Farmacología y Desarrollo de Fármacos
Los derivados del this compound se exploran por su amplio potencial farmacológico. Sirven como andamios para desarrollar fármacos con propiedades antimicrobianas, anticancerígenas y antifúngicas. La capacidad del compuesto para quelar iones metálicos es particularmente útil en el diseño de agentes neuroprotectores y anticancerígenos .
Mecanismo De Acción
Target of Action
8-Hydroxy-cyclic AMP primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key sensor of cellular energy status and plays a fundamental role in cellular responses to many hormones and neurotransmitters . It is switched on by a rise in the AMP:ATP ratio, via a complex mechanism that results in an exquisitely sensitive system .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The recognition process between intracellular second messengers and extracellular receptors gives rise to a series of biochemical reactions that result in several physiological effects .
Biochemical Pathways
The affected pathways include the cAMP-PKA-CREB pathway . cAMP regulates various cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The cAMP signaling pathway is a key second messenger in numerous signal transduction pathways .
Pharmacokinetics
It is known that the in vivo evidence for pharmacokinetics profile of similar compounds indicated that the compound is metabolized and has certain bioavailability . More research is needed to fully understand the ADME properties of 8-Hydroxy-cyclic AMP.
Result of Action
The molecular and cellular effects of 8-Hydroxy-cyclic AMP’s action are complex and multifaceted. It is known that cAMP regulates numerous cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The compound’s action on the AMPK cascade is also associated with many beneficial effects, such as the treatment and prevention of type 2 diabetes and the metabolic syndrome .
Action Environment
The action, efficacy, and stability of 8-Hydroxy-cyclic AMP can be influenced by various environmental factors. For instance, the presence of cholesterol has been shown to induce a unique form of metabolic constraint in certain organisms . Additionally, cAMP levels have been implicated in regulating cholesterol utilization . More research is needed to fully understand how environmental factors influence the action of 8-Hydroxy-cyclic AMP.
Análisis Bioquímico
Biochemical Properties
8-Hydroxy-cyclic AMP is involved in several biochemical reactions. It interacts with enzymes such as adenylyl cyclases, which are responsible for its synthesis, and phosphodiesterases, which degrade it . This compound also binds to protein kinase A (PKA) and exchange proteins directly activated by cyclic AMP (EPAC), modulating their activities . These interactions are crucial for the regulation of various cellular responses, including metabolism, gene expression, and cell signaling.
Cellular Effects
8-Hydroxy-cyclic AMP influences various cellular processes. It acts as a second messenger in signal transduction pathways, affecting cell growth, differentiation, and metabolism . This compound modulates the activity of PKA and EPAC, leading to changes in gene expression and protein synthesis . Additionally, it affects ion channels and transporters, altering cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of 8-Hydroxy-cyclic AMP involves its binding to specific receptors and proteins within the cell. Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of target proteins . This phosphorylation event triggers various downstream effects, including changes in gene expression and metabolic activity . 8-Hydroxy-cyclic AMP also interacts with EPAC, which activates small GTPases involved in cell adhesion and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-cyclic AMP can vary over time. Its stability and degradation are influenced by the presence of phosphodiesterases, which hydrolyze the compound . Long-term studies have shown that sustained levels of 8-Hydroxy-cyclic AMP can lead to chronic activation of PKA and EPAC, resulting in altered cellular functions and potential pathological conditions .
Dosage Effects in Animal Models
The effects of 8-Hydroxy-cyclic AMP in animal models are dose-dependent. At low doses, it can enhance cellular signaling and metabolic activity without causing adverse effects . At high doses, it may lead to toxic effects, including disrupted cellular homeostasis and apoptosis . These findings highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
8-Hydroxy-cyclic AMP is involved in several metabolic pathways. It is synthesized by adenylyl cyclases and degraded by phosphodiesterases . This compound also influences the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By modulating these pathways, 8-Hydroxy-cyclic AMP plays a crucial role in maintaining cellular metabolism and energy balance.
Transport and Distribution
Within cells, 8-Hydroxy-cyclic AMP is transported and distributed by specific binding proteins and transporters . These proteins facilitate its movement across cellular compartments, ensuring its availability for signaling and metabolic processes . The distribution of 8-Hydroxy-cyclic AMP is also influenced by its interactions with membrane-bound receptors and transporters .
Subcellular Localization
8-Hydroxy-cyclic AMP is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is regulated by compartmentalization, which ensures that it exerts its effects in specific cellular regions . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles .
Propiedades
IUPAC Name |
6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOKPQGYXJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404939 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31356-95-3 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-Hydroxy-cyclic AMP influence chondrogenesis in the chick limb bud?
A1: Research suggests that 8-Hydroxy-cyclic AMP, similar to Dibutyryl-cyclic AMP, can stimulate chondrogenic differentiation in the mesoderm located beneath the apical ectodermal ridge (AER) of the chick limb bud []. This effect is dose-dependent, meaning higher concentrations of 8-Hydroxy-cyclic AMP lead to increased cartilage matrix formation and sulfated glycosaminoglycan accumulation. This suggests a role for cyclic AMP signaling in regulating early chondrogenesis.
Q2: What is the significance of 8-Hydroxy-cyclic AMP's resistance to phosphodiesterase action in the context of steroidogenesis?
A2: 8-Hydroxy-cyclic AMP, unlike regular cyclic AMP, exhibits resistance to degradation by phosphodiesterases []. This characteristic makes it a more potent and longer-lasting stimulator of steroidogenesis in ovarian cells. This is because phosphodiesterases normally break down cyclic AMP, limiting its effects. The resistance of 8-Hydroxy-cyclic AMP allows it to maintain elevated cyclic AMP levels and sustain the stimulation of progesterone production by ovarian cells.
Q3: Why is it difficult to directly correlate changes in cyclic AMP concentrations with steroidogenesis in ovarian cells?
A3: The rapid degradation of cyclic AMP by phosphodiesterases in ovarian cells poses a challenge when attempting to directly correlate changes in cyclic AMP levels with steroidogenesis []. Even though low doses of choriogonadotropin can stimulate steroidogenesis, the rapid breakdown of cyclic AMP by phosphodiesterases might make it difficult to detect significant changes in its concentration. This highlights the importance of considering the dynamic regulation of cyclic AMP levels by phosphodiesterases when investigating its role in cellular processes like steroidogenesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



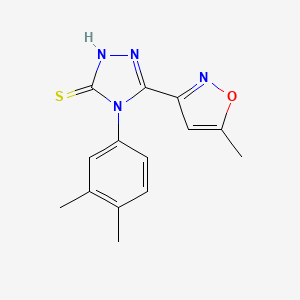
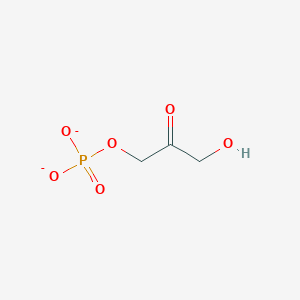
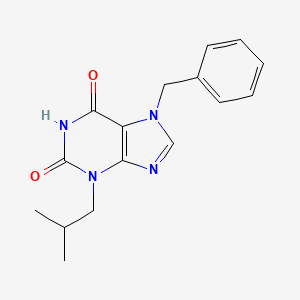
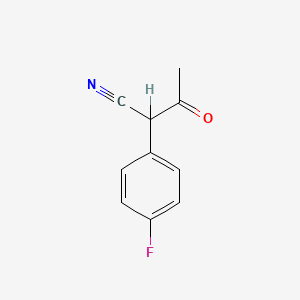
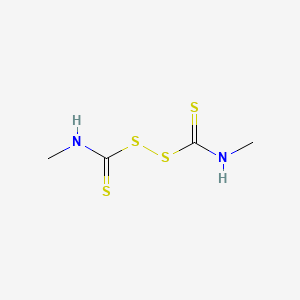
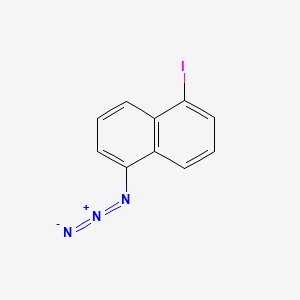
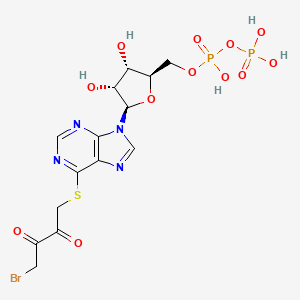
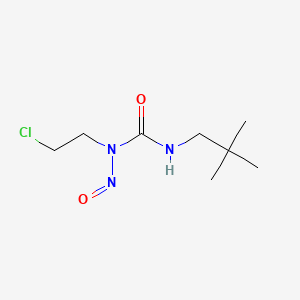
![2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile](/img/structure/B1226983.png)
